molecular formula C39H74O6 B1682545 Trilaurin CAS No. 538-24-9

Trilaurin

Cat. No.: B1682545
CAS No.: 538-24-9
M. Wt: 639.0 g/mol
InChI Key: VMPHSYLJUKZBJJ-UHFFFAOYSA-N
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Description

Trilaurin, also known as glycerol trilaurate, is a triglyceride derived from the esterification of glycerol with lauric acid. It is commonly found in natural sources such as coconut oil and palm kernel oil. This compound is widely used in the cosmetics industry for its skin conditioning properties, helping to make the skin feel smooth and soft . It also plays a role in controlling the viscosity of cosmetic products .

Mechanism of Action

Target of Action

Trilaurin, also known as glyceryl tridodecanoate, is a type of triglyceride found in dietary fats . It primarily targets metabolic enzymes and proteases . These enzymes play a crucial role in various biological processes, including metabolism and protein degradation.

Mode of Action

This compound interacts with its targets, the metabolic enzymes and proteases, by inhibiting their activity . This interaction results in changes in the metabolic processes within the body. For instance, this compound has been found to inhibit the formation of neoplasms initiated by dimethylbenzanthracene (DMBA) and promoted by croton oil .

Biochemical Pathways

It is known that this compound follows the same metabolic pathways as fats in food . This suggests that it may affect lipid metabolism and related pathways.

Pharmacokinetics

The pharmacokinetics of this compound, like other triglycerides, involves absorption, distribution, metabolism, and excretion (ADME). This compound is easily absorbed and transported in the body . Detailed studies have shown that the majority of ingested this compound is transported directly to the liver where it is directly converted to energy and other metabolites rather than being stored as fat . Such metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .

Result of Action

The primary result of this compound’s action is its potential anti-tumor effect. It has been found to inhibit the formation of neoplasms initiated by DMBA and promoted by croton oil . This suggests that this compound could potentially be used in the prevention or treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other lipids or enzymes, can affect its absorption and metabolism. Furthermore, factors such as temperature and pH can also influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trilaurin is synthesized by esterifying glycerol with lauric acid. . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is often carried out in a continuous flow reactor to increase efficiency and yield. The use of immobilized lipase enzymes as catalysts is also common in industrial production, as it allows for milder reaction conditions and higher selectivity .

Chemical Reactions Analysis

Types of Reactions: Trilaurin undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to produce glycerol and lauric acid. This reaction is typically catalyzed by lipase enzymes or strong acids.

    Transesterification: this compound can react with alcohols in the presence of a catalyst to form different esters and glycerol.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by lipase enzymes or strong acids, typically under aqueous conditions.

    Transesterification: Catalyzed by alkali or acid catalysts, often under anhydrous conditions.

    Oxidation: Catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Trilaurin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Trimyristin: A triglyceride derived from myristic acid.

    Tripalmitin: A triglyceride derived from palmitic acid.

    Tristearin: A triglyceride derived from stearic acid.

    Triolein: A triglyceride derived from oleic acid.

    Trilinolein: A triglyceride derived from linoleic acid

Comparison: Trilaurin is unique due to its shorter fatty acid chains (lauric acid) compared to other triglycerides like trimyristin, tripalmitin, and tristearin, which have longer fatty acid chains. This results in different physical properties, such as melting point and solubility. This compound’s shorter chains make it more suitable for applications requiring lower melting points and higher solubility in certain solvents .

Properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPHSYLJUKZBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904390
Record name Glyceryl trilaurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(12:0/12:0/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

538-24-9
Record name Trilaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl trilaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRILAURIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4061
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Record name Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glyceryl trilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol trilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.899
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Record name TRILAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FP2Z3RVUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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